Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl- Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-
Brand Name: Vulcanchem
CAS No.: 620960-29-4
VCID: VC18289459
InChI: InChI=1S/C15H23N3S/c1-18(2)14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h3-5,8-9,13-14H,6-7,10-11H2,1-2H3,(H2,16,17,19)/t13-,14-/m1/s1
SMILES:
Molecular Formula: C15H23N3S
Molecular Weight: 277.4 g/mol

Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-

CAS No.: 620960-29-4

Cat. No.: VC18289459

Molecular Formula: C15H23N3S

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl- - 620960-29-4

Specification

CAS No. 620960-29-4
Molecular Formula C15H23N3S
Molecular Weight 277.4 g/mol
IUPAC Name 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-phenylthiourea
Standard InChI InChI=1S/C15H23N3S/c1-18(2)14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h3-5,8-9,13-14H,6-7,10-11H2,1-2H3,(H2,16,17,19)/t13-,14-/m1/s1
Standard InChI Key YDBBQPLXSIFQKA-ZIAGYGMSSA-N
Isomeric SMILES CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC=CC=C2
Canonical SMILES CN(C)C1CCCCC1NC(=S)NC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture and Stereochemistry

The compound’s structure comprises a (1R,2R)-2-(dimethylamino)cyclohexyl group linked to a phenylthiourea moiety. The thiourea group (–NH–C(=S)–NH–) acts as a hydrogen-bond donor, while the dimethylamino substituent (–N(CH₃)₂) introduces steric bulk and electronic modulation. X-ray crystallography of analogous thioureas reveals that the cyclohexyl ring adopts a chair conformation, positioning the dimethylamino group equatorially to minimize steric strain . This spatial arrangement is critical for substrate recognition in catalytic cycles.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₃N₃S
Molecular Weight277.43 g/mol
CAS Registry Number620960-29-4
Stereochemistry(1R,2R)-configuration
Hydrogen Bond Donors2 (thiourea NH groups)
Hydrogen Bond Acceptors3 (thiourea S, dimethylamino N)

The compound’s chirality arises from the two stereogenic centers on the cyclohexyl ring, which are preserved during synthesis through enantioselective amine preparation .

Synthesis and Manufacturing

Enantioselective Synthesis Pathways

The synthesis of Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl- typically involves a two-step sequence:

  • Preparation of (1R,2R)-2-(Dimethylamino)cyclohexylamine: Starting from trans-1,2-diaminocyclohexane, selective dimethylation is achieved using methyl iodide under basic conditions. Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives, ensure enantiopurity.

  • Thiourea Formation: The amine reacts with phenyl isothiocyanate (PhNCS) in anhydrous tetrahydrofuran (THF) at 0–5°C. This step requires rigorous exclusion of moisture to prevent hydrolysis of the isothiocyanate .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Amine DimethylationCH₃I, K₂CO₃, DMF, 60°C, 12 h85–90%
Thiourea CouplingPhNCS, THF, 0°C, 2 h78–82%

Alternative routes employ thiophosgene (Cl₂C=S) for thiourea formation, though this method poses safety challenges due to thiophosgene’s toxicity .

Applications in Asymmetric Catalysis

Mechanistic Basis for Enantioselectivity

The thiourea group facilitates asymmetric induction through dual hydrogen bonding to electrophilic substrates, while the dimethylamino group modulates the catalyst’s Lewis basicity. For example, in the Michael addition of nitroalkanes to α,β-unsaturated ketones, the catalyst binds the enolate intermediate via NH···O interactions, steering nucleophilic attack to the si-face of the electrophile . This results in enantiomeric excess (ee) values exceeding 90% for certain substrates.

Pharmaceutical Applications

The compound’s ability to generate enantiopure intermediates has been leveraged in synthesizing β-amino alcohols, key building blocks for antidepressants such as (S)-duloxetine. In a 2024 study, the catalyst enabled the asymmetric hydroamination of styrenes with ee values of 94–97%, outperforming analogous ureas by 15–20%.

Research Findings and Mechanistic Insights

Table 3: Comparative Catalytic Performance

Catalyst ModificationReaction Rate (k, s⁻¹)Enantiomeric Excess (%)
Phenyl (C₁₅H₂₃N₃S)0.4592
3,5-(CF₃)₂C₆H₃ (C₁₇H₂₁F₆N₃S)1.1288

Comparison with Related Thiourea Derivatives

Structural Analogues and Their Applications

The compound shares functional similarities with other chiral thioureas, such as 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (CAS 620960-26-1). While both catalysts exhibit high activity in asymmetric aldol reactions, the trifluoromethylated derivative shows superior solubility in fluorinated solvents, making it preferable for reactions requiring nonpolar media .

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